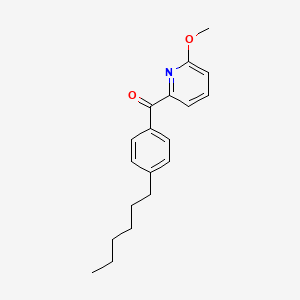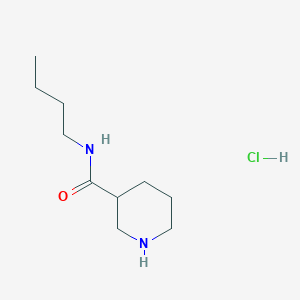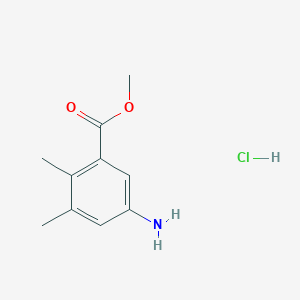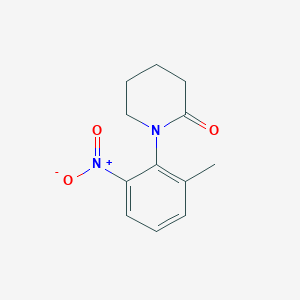
2-(4-Hexylbenzoyl)-6-methoxypyridine
Descripción general
Descripción
2-(4-Hexylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular formula C19H23NO . It is used in various scientific research applications due to its unique structure and properties. The compound is valuable for studying organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The molecular structure of 2-(4-Hexylbenzoyl)-6-methoxypyridine can be represented by the InChI code1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17 (11-9-16)19 (21)18-14-15 (2)12-13-20-18/h8-14H,3-7H2,1-2H3 . This indicates that the compound consists of 19 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .
Aplicaciones Científicas De Investigación
Structural Characterization and Hydrogen Bonding
Research on structurally related compounds, such as 2-aminothiazoles featuring methoxypyridine moieties, has provided insights into their protonation sites, hydrogen bonding, and crystalline structures. These compounds demonstrate distinct molecular conformations and intermolecular hydrogen bonding patterns, which are crucial for understanding their interactions and potential applications in scientific research (Böck et al., 2021).
Liquid Crystalline Behavior and Photophysical Properties
A series of compounds incorporating methoxypyridine and alkoxy benzene rings have been synthesized to explore their liquid crystalline behavior and photophysical properties. These compounds exhibit phases ranging from nematic to orthorhombic columnar, depending on the alkoxy chain length. This research indicates the potential of methoxypyridine derivatives in materials science, particularly in the development of mesogens and blue emitting materials for optoelectronic applications (Ahipa et al., 2014).
Cytotoxic Activity and Antiproliferative Effects
Compounds bearing methoxypyridine and carbonitrile groups have been evaluated for their cytotoxicity against various cancer cell lines. This research has identified several derivatives with promising antiproliferative effects, highlighting the potential of methoxypyridine derivatives in the development of new anticancer agents (Al‐Refai et al., 2019).
Anti-Alzheimer and Anti-COX2 Activities
Derivatives of methoxypyridine, particularly those incorporating pyrazolo[3,4-b]pyridin-3-amines, have shown promising results as anti-Alzheimer and anti-COX2 agents. This research provides a foundation for the development of novel therapeutic agents targeting neurodegenerative diseases and inflammatory conditions (Attaby et al., 2009).
Corrosion Inhibition
Studies on N-substituted 2-aminopyridine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This research is vital for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Verma et al., 2018).
Propiedades
IUPAC Name |
(4-hexylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-8-15-11-13-16(14-12-15)19(21)17-9-7-10-18(20-17)22-2/h7,9-14H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJFPMWCHZCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)